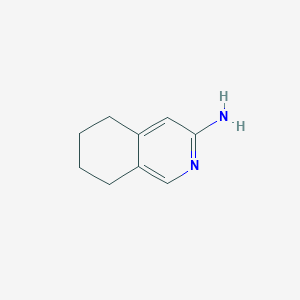

5,6,7,8-Tetrahydroisoquinolin-3-amine

概要

説明

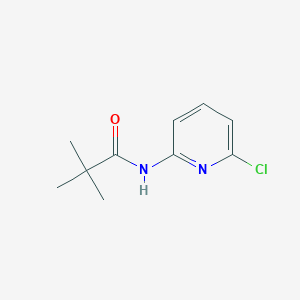

5,6,7,8-Tetrahydroisoquinolin-3-amine is a chemical compound with the CAS Number: 69958-52-7 . It has a molecular weight of 148.21 and is typically stored at room temperature . It is a versatile material used in scientific research. Its unique structure allows for diverse applications, including drug discovery, organic synthesis, and catalysis.

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroisoquinolin-3-amine involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . Another method involves the reduction of 5,6,7,8-tetrahydroisoquinoline with sodium in ethanol to give trans-decahydroquinolines .Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydroisoquinolin-3-amine is 1S/C9H12N2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h5-6H,1-4H2,(H2,10,11) . The InChI key is PQJSKRANCYSNLG-UHFFFAOYSA-N .Chemical Reactions Analysis

5,6,7,8-Tetrahydroisoquinolin-3-amine can be involved in various chemical reactions. For instance, it can be used as a ligand in iridium(III) catalysts for the reduction of aryl ketones by asymmetric transfer hydrogenation (ATH) .Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydroisoquinolin-3-amine has a density of 1.0±0.1 g/cm3, a boiling point of 219.9±9.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.8±3.0 kJ/mol and a flash point of 100.0±0.0 °C . The compound has a molar refractivity of 41.1±0.3 cm3 .科学的研究の応用

Redox Annulations and C–H Functionalization

5,6,7,8-Tetrahydroisoquinolin-3-amine has been studied in redox-neutral annulations with 2-alkylquinoline-3-carbaldehydes, involving dual C–H bond functionalization. Acetic acid acts as a cosolvent and sole promoter in these transformations, demonstrating its utility in organic synthesis (Zhu & Seidel, 2017).

Synthesis of Natural Product Analogues

This compound also participates in redox-neutral annulations with 2-(2-oxoethyl)malonates, catalyzed by benzoic acid. This process leads to structures related to natural products such as crispine A and harmicine, highlighting its importance in the synthesis of biologically active molecules (Zhu, Chandak, & Seidel, 2018).

Endogenous Presence in Rat Brain

Interestingly, 1,2,3,4-tetrahydroisoquinoline, a related compound, was identified as an endogenous amine in non-treated rat brains. This discovery suggests potential neurophysiological roles or implications in conditions like parkinsonism (Kohno, Ohta, & Hirobe, 1986).

Development of Antinociceptive Agents

Research has also explored the potential of 8-amino-5,6,7,8-tetrahydroisoquinolines in developing antinociceptive agents. Despite not binding at nicotinic cholinergic receptors, certain analogs have shown promising results in rodent tests, pointing to possible therapeutic applications in pain management (Dukat et al., 2004).

Synthesis of Tetrahydroisoquinoline Alkaloids

Anodic cyanation has been used in the synthesis of tetrahydroisoquinoline(THIQ) alkaloids. This method involves the alkylation of alpha-aminonitrile as a key step and has been applied to synthesize various alkaloid precursors, demonstrating its importance in medicinal chemistry and natural product synthesis (Louafi et al., 2010).

Catalytic C-H Activation

Tetrahydroisoquinolines are synthesized from allenes and benzylamines, where catalytic C-H activation is assumed to play a crucial role. This method, involving palladium-catalyzed reactions, is significant for developing efficient synthetic pathways for complex molecular frameworks (Rodríguez et al., 2014).

Presence in Parkinsonian Brains

Compounds related to tetrahydroisoquinoline have been identified in parkinsonian and normal human brains. This discovery suggests a potential biochemical link to Parkinson's disease, as these compounds are analogues of MPTP, a known inducer of Parkinson's-like symptoms (Niwa et al., 1991).

Alkaline Earth Catalyzed Cyclizations

Alkaline earth catalysis has been used for the synthesis of tetrahydroisoquinoline frameworks through ene-yne cyclizations. This method offers a 100% atom-efficient pathway, demonstrating its significance in green chemistry and sustainable synthesis approaches (Reid et al., 2014).

Safety and Hazards

将来の方向性

作用機序

Mode of Action

It is known that tetrahydroisoquinolines, the class of compounds to which 5,6,7,8-tetrahydroisoquinolin-3-amine belongs, can interact with various biological targets . The exact nature of these interactions and the resulting changes in cellular function depend on the specific structure of the tetrahydroisoquinoline and its target.

Biochemical Pathways

Tetrahydroisoquinolines can potentially interact with a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions would depend on the nature of the target and the specific changes induced by the tetrahydroisoquinoline.

特性

IUPAC Name |

5,6,7,8-tetrahydroisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h5-6H,1-4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJSKRANCYSNLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CN=C(C=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20535804 | |

| Record name | 5,6,7,8-Tetrahydroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69958-52-7 | |

| Record name | 5,6,7,8-Tetrahydroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Trifluoromethyl)phenoxy]acetyl chloride](/img/structure/B1315536.png)

![Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1315539.png)

![Spiro[4.6]undecan-1-one](/img/structure/B1315546.png)

![{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B1315552.png)